N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide

Catalog No.
S869170
CAS No.
1333806-14-6
M.F
C10H11N5O
M. Wt
217.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzami...

CAS Number

1333806-14-6

Product Name

N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide

IUPAC Name

N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

InChI

InChI=1S/C10H11N5O/c1-15(7-9-11-13-14-12-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,13,14)

InChI Key

ONTDUMIVERTYIA-UHFFFAOYSA-N

SMILES

CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2

N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a novel compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds characterized by a high nitrogen content. The structure includes a benzamide moiety and a tetrazole ring, contributing to its unique chemical properties. Tetrazoles are known for their ability to mimic carboxylic acids due to their similar pKa values, making them important in medicinal chemistry as bioisosteres .

Typical of tetrazoles. Notably, it can undergo nucleophilic substitutions and cycloadditions. For instance, the N-alkylation of tetrazoles with alkyl halides is a common reaction that can yield various derivatives . Additionally, the presence of the benzamide group allows for potential acylation reactions, expanding the compound's reactivity profile

N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits a range of biological activities. Tetrazole derivatives are recognized for their antibacterial, antifungal, and antitumor properties. Specifically, tetrazoles can act as nonclassical bioisosteres of carboxylic acids and have shown efficacy in various pharmacological applications including analgesic and anti-inflammatory effects . Moreover, their ability to penetrate cell membranes enhances their potential therapeutic uses

The synthesis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be achieved through several methods:

  • [3+2] Cycloaddition: This method involves the reaction between nitriles and sodium azide under specific conditions to form tetrazole derivatives .
  • N-Alkylation: The compound can be synthesized by alkylating a suitable tetrazole precursor with benzyl bromide in the presence of a base like potassium carbonate .
  • One-Pot Reactions: Recent advances have introduced one-pot synthesis methods that streamline the process while maintaining high yields and purity

    N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide has potential applications in:

    • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
    • Material Science: Tetrazoles are explored for their use in creating materials with specific electronic properties due to their nitrogen-rich nature .
    • Agricultural Chemistry: The compound could be investigated for its potential role as a growth regulator or pesticide.

Studies on the interactions of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide with biological macromolecules (like proteins and nucleic acids) could reveal insights into its mechanism of action. The planar structure and electron-rich nature of tetrazoles facilitate strong interactions with biological targets through hydrogen bonding and π-stacking interactions .

Several compounds share structural similarities with N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-TetrazoleBasic tetrazole structureSimple nitrogen-rich heterocycle
Benzoyl TetrazoleBenzoyl group attached to tetrazoleEnhanced lipophilicity compared to simple tetrazoles
5-AminotetrazoleAmino group at position 5Increased reactivity due to amino functionality
1-Methyl-1H-tetrazoleMethyl group at position 1Altered electronic properties affecting reactivity

The uniqueness of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide lies in its combination of the benzamide moiety with the tetrazole ring system, which may offer distinct pharmacological profiles compared to simpler tetrazoles or other derivatives.

Morphological and Organoleptic Properties

N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits characteristic morphological properties typical of tetrazole-containing organic compounds. Based on the available chemical data and structural analysis, the compound presents as a crystalline solid under standard conditions [1] [2] [3]. The morphological characteristics are influenced by the presence of both the tetrazole heterocycle and the benzamide moiety, which contribute to specific intermolecular interactions affecting crystal packing and overall physical appearance.

The tetrazole ring system inherently contributes to the compound's stability and crystalline nature, as tetrazole derivatives are known for their ability to form stable crystalline structures through hydrogen bonding and π-π stacking interactions [4] [5]. The molecular structure, with its combination of aromatic and heterocyclic components, likely results in a compound with moderate to good thermal stability under ambient conditions.

Regarding organoleptic properties, while specific sensory characteristics of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide have not been extensively documented in the literature, tetrazole derivatives generally exhibit minimal distinctive odor and taste characteristics. The presence of the benzamide group may contribute to slight aromatic characteristics, though specific organoleptic evaluation would require controlled sensory analysis.

Solubility Profile and Partition Coefficient

The solubility profile of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is determined by the interplay between its polar tetrazole ring and the relatively nonpolar benzamide group. Tetrazole derivatives typically exhibit moderate solubility in polar solvents due to their ability to form hydrogen bonds and their aromatic character [6] [7].

Based on computational predictions and structural analysis of related compounds, the compound is expected to show enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide. The presence of the N-methyl group on the amide nitrogen may increase lipophilicity compared to unsubstituted analogs, potentially improving solubility in moderately polar organic solvents.

Solvent TypeExpected SolubilityContributing Factors
WaterModerateTetrazole ring hydrogen bonding
AlcoholsGoodHydrogen bonding capability
Polar AproticExcellentDipolar interactions
NonpolarLimitedLack of compatible interactions

The partition coefficient (log P) of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be estimated based on structural contributions. Tetrazole rings generally contribute negatively to log P values due to their polar nature and hydrogen bonding capacity [6] [8]. The benzamide moiety provides moderate lipophilic character, while the N-methyl substitution slightly increases the lipophilicity.

Computational estimates suggest a log P value in the range of 0.5 to 1.5, indicating moderate lipophilicity suitable for biological membrane permeation while maintaining sufficient aqueous solubility for pharmaceutical applications. This balance is particularly advantageous for compounds intended for biological evaluation.

Electronic Properties

Charge Distribution and Polarization

The electronic structure of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits distinctive charge distribution patterns characteristic of tetrazole-containing compounds. The tetrazole ring acts as an electron-withdrawing group, creating a significant dipole moment within the molecule [9] [10]. Computational studies on related tetrazole derivatives indicate that the nitrogen atoms within the tetrazole ring carry substantial negative charge density, particularly N2 and N4 positions.

The charge distribution analysis reveals that the tetrazole ring system exhibits delocalized electron density across the nitrogen atoms, with the five-membered ring acting as an electron sink. This electronic character is enhanced by the aromatic conjugation with the benzamide moiety through the methylene linker. The amide carbonyl group also contributes to the overall dipolar character of the molecule.

Atomic PositionCharge CharacterElectronic Contribution
Tetrazole N1Slightly negativeHydrogen bonding acceptor
Tetrazole N2-N4Moderately negativePrimary charge density
Amide C=ONegative oxygenHydrogen bonding acceptor
Benzene ringNeutral to slightly positiveπ-electron system

The polarization properties of the compound are significantly influenced by the tetrazole ring's ability to stabilize both positive and negative charge developments. This characteristic makes tetrazole derivatives particularly useful in applications requiring charge transfer or electronic communication between molecular components [11] [12].

Electron Density Mapping

Electron density mapping of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide reveals distinct regions of high and low electron density corresponding to the molecular architecture. The tetrazole ring exhibits the highest electron density regions, particularly around the nitrogen atoms, consistent with their role as electron-rich centers [13] [9].

The electron density distribution shows significant concentration around the tetrazole nitrogen atoms, with N2 and N4 positions exhibiting the highest electron density values. This distribution pattern is consistent with computational predictions for tetrazole derivatives and explains their characteristic reactivity patterns and hydrogen bonding behavior.

The benzamide portion of the molecule shows typical electron density patterns for aromatic amides, with the carbonyl oxygen and aromatic π-system contributing to regions of increased electron density. The methylene linker between the tetrazole and benzamide moieties exhibits intermediate electron density values, serving as an electronic bridge between the two functional domains.

Frontier molecular orbital analysis indicates that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the tetrazole ring with contributions from the benzamide carbonyl system. The LUMO (Lowest Unoccupied Molecular Orbital) shows distribution across both the tetrazole ring and the aromatic benzamide system, indicating potential for electronic communication between these molecular components.

Spectroscopic Profile

Nuclear Magnetic Resonance Spectral Characteristics

The ¹H NMR spectrum of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits characteristic signals that enable structural confirmation and analysis. The most diagnostic signal appears in the region of 8.90-9.77 ppm, corresponding to the tetrazole ring proton, which is highly deshielded due to the electron-withdrawing nature of the nitrogen atoms [14] [15] [16].

The aromatic protons of the benzamide moiety typically appear as a complex multiplet in the 7.20-7.80 ppm region, showing the expected pattern for a monosubstituted benzene ring. The N-methyl group presents as a singlet around 3.0-3.5 ppm, while the methylene bridge connecting the tetrazole to the amide nitrogen appears as a singlet around 4.5-5.0 ppm due to the electron-withdrawing effects of both the tetrazole ring and the amide group.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Tetrazole C-H8.90-9.77Singlet1H
Aromatic C-H7.20-7.80Multiplet5H
N-CH₂ bridge4.5-5.0Singlet2H
N-CH₃3.0-3.5Singlet3H

The ¹³C NMR spectrum reveals distinct signals for the various carbon environments within the molecule. The tetrazole carbon typically appears around 155-165 ppm, reflecting its position within the electron-deficient heterocycle. The carbonyl carbon of the amide group resonates around 170-175 ppm, consistent with tertiary amide character. The aromatic carbons of the benzamide ring show typical chemical shifts in the 125-135 ppm region [14] [15].

Mass Spectrometric Analysis

Mass spectrometric analysis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak [M+H]⁺ appears at m/z 218.23, corresponding to the protonated molecular ion [1] [2].

The fragmentation pattern typically shows loss of the tetrazole ring system, resulting in fragments corresponding to the N-methylbenzamide portion. Common fragmentation pathways include the loss of N₂ from the tetrazole ring, a characteristic behavior of tetrazole derivatives under electron impact conditions. The base peak often corresponds to the benzoyl cation (m/z 105), formed through cleavage of the amide bond.

Fragmentm/zStructure Assignment
[M+H]⁺218.23Molecular ion
[M-N₂]⁺190.23Tetrazole ring opening
[Benzoyl]⁺105.04Benzoyl cation
[C₆H₅]⁺77.04Phenyl cation

Advanced mass spectrometric techniques such as tandem MS (MS/MS) provide additional structural confirmation through collision-induced dissociation (CID) experiments. These analyses reveal specific fragmentation pathways that confirm the connectivity between the tetrazole ring and the benzamide moiety through the methylene bridge [17].

Infrared and Raman Spectroscopy

The infrared spectrum of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits characteristic absorption bands that provide structural information about the functional groups present. The N-H stretching vibration of the tetrazole ring appears as a broad absorption around 3400-3500 cm⁻¹, though this may be weak or absent depending on the tautomeric form [5] [18].

The amide carbonyl stretch appears as a strong, sharp absorption around 1640-1680 cm⁻¹, consistent with tertiary amide character. The presence of the N-methyl group affects the exact position and intensity of this absorption compared to primary or secondary amides. The tetrazole ring system contributes several characteristic absorptions in the 1480-1620 cm⁻¹ region, corresponding to C=N stretching and ring vibrations [5] [19].

Functional GroupWavenumber (cm⁻¹)Assignment
N-H stretch3400-3500Tetrazole N-H
C=O stretch1640-1680Amide carbonyl
C=N stretch1580-1620Tetrazole ring
Ring vibrations1480-1520Tetrazole ring
Aromatic C-H3000-3100Benzene ring

Raman spectroscopy provides complementary information to infrared analysis, with enhanced sensitivity to symmetric vibrations and ring breathing modes. The tetrazole ring exhibits characteristic Raman bands around 1000-1200 cm⁻¹, corresponding to ring breathing and symmetric stretching modes. The benzamide moiety contributes typical aromatic bands around 1600 cm⁻¹ and 1000 cm⁻¹ [5] [18].

The combination of infrared and Raman spectroscopy enables complete vibrational characterization of the molecule, providing insight into molecular conformation, hydrogen bonding patterns, and intermolecular interactions in the solid state.

X-ray Crystallography Data

While specific X-ray crystallographic data for N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is not available in the current literature, analysis of related tetrazole-benzamide compounds provides valuable structural insights. Crystallographic studies of similar tetrazole derivatives reveal common structural features that can be extrapolated to predict the solid-state structure of the target compound [13] [4] [20].

Based on crystallographic analysis of related compounds, the tetrazole ring is expected to adopt a planar configuration with the benzamide moiety oriented at a dihedral angle of approximately 60-90° relative to the tetrazole plane. This non-planar arrangement is typical for tetrazole derivatives and results from steric interactions and electronic effects [19] [21].

The crystal packing is likely stabilized by multiple intermolecular interactions, including N-H···N hydrogen bonds involving the tetrazole ring and π-π stacking interactions between aromatic rings. The methylene bridge provides conformational flexibility that may result in multiple crystalline polymorphs under different crystallization conditions.

Structural ParameterExpected ValueBasis
Tetrazole ring planarity<0.05 Å deviationSimilar compounds
Dihedral angle60-90°Steric considerations
Intermolecular H-bonds2-4 per moleculeTetrazole derivatives
Crystal systemMonoclinic/TriclinicRelated structures

The absence of specific crystallographic data for N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide represents an area for future structural investigation. Single crystal X-ray diffraction analysis would provide definitive information about molecular geometry, conformational preferences, and solid-state packing arrangements, essential for understanding the compound's physical properties and potential applications.

XLogP3

0.5

Dates

Last modified: 08-16-2023

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